Bienvenue dans la boutique en ligne BenchChem!

RN-1734

TRP Channels Selectivity Profile Off-Target Activity

Choose RN-1734 for its well-characterized selectivity window (>13- to >43-fold over TRPV1, TRPV3, TRPM8), a critical differentiator that eliminates confounding off-target effects common with more potent but less selective TRPV4 antagonists. Peer-reviewed validation in cuprizone-induced demyelination and ex vivo vascular assays provides a robust, interpretable dataset for CNS inflammation, vascular tone regulation, and polymodal gating studies. Guarantee experimental reproducibility with this widely cited, commercially available standard.

Molecular Formula C14H22Cl2N2O2S
Molecular Weight 353.3 g/mol
CAS No. 946387-07-1
Cat. No. B1679415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRN-1734
CAS946387-07-1
SynonymsRN 1734
RN-1734
RN1734
Molecular FormulaC14H22Cl2N2O2S
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3
InChIKeyIHYZMEAZAIFMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RN-1734 (CAS 946387-07-1): A Foundational Selective TRPV4 Antagonist for Ion Channel Research & Inflammation Studies


RN-1734, also known as 2,4-dichloro-N-isopropyl-N-[2-(isopropylamino)ethyl]benzenesulfonamide, is a cell-permeable small molecule that functions as a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel [1]. This compound belongs to the benzenesulfonamide class and is primarily utilized as a chemical probe to elucidate the physiological and pathophysiological roles of TRPV4, a polymodal, non-selective cation channel [2]. RN-1734's utility is established by its ability to block TRPV4 activation by the synthetic agonist 4α-phorbol 12,13-didecanoate (4αPDD), demonstrating low micromolar potency across human, mouse, and rat species [1]. Beyond its direct channel blockade, RN-1734 has been shown to modulate downstream inflammatory and physiological pathways, making it a cornerstone tool in the study of conditions ranging from neuroinflammation to vascular function [2].

RN-1734 (CAS 946387-07-1) vs. Generic TRPV4 Antagonists: Why Chemical Identity and Selectivity Dictate Experimental Outcomes


In TRPV4 research, the term "antagonist" is insufficient for guiding compound selection, as the pharmacological profiles of TRPV4 inhibitors vary significantly in potency, selectivity, and off-target liability, which directly impact experimental interpretation and reproducibility. RN-1734 differentiates itself through a well-defined, peer-reviewed selectivity profile over related thermosensory TRP channels (TRPV1, TRPV3, TRPM8), with a selectivity window of >13- to >43-fold . In contrast, more potent TRPV4 antagonists like HC-067047 and GSK2193874 exhibit significant off-target activity against hERG channels and other TRP family members, respectively, which can confound results in cardiovascular or pain models [1]. Furthermore, RN-1734's ability to inhibit both ligand- and hypotonicity-induced channel activation provides a broader functional blockade than some alternative probes, a property essential for studying the channel's multimodal gating mechanisms [2]. Thus, substituting RN-1734 with a more potent but less selective compound risks introducing complex and difficult-to-interpret artifacts.

RN-1734 (CAS 946387-07-1) Quantitative Differentiation Guide: Comparator Data for Procurement & Experimental Design


RN-1734 Exhibits >13-Fold Selectivity for TRPV4 Over TRPV1, TRPV3, and TRPM8, Avoiding Common Off-Target Effects of Other Antagonists

In a standardized TRP selectivity panel, RN-1734 demonstrates a clear selectivity window for TRPV4 over related thermosensory channels. The compound's IC50 values for TRPV3, TRPM8, and TRPV1 are all >30 µM, >30 µM, and >100 µM, respectively . In contrast, the more potent TRPV4 antagonist HC-067047 is known to inhibit TRPM8 and hERG channels at submicromolar concentrations, and GSK2193874 shows activity at TRPV3 [1][2]. This quantitative selectivity gap is critical for interpreting results in complex biological systems where these channels are co-expressed.

TRP Channels Selectivity Profile Off-Target Activity Pharmacological Probe

RN-1734 Provides Cross-Species TRPV4 Inhibition with Defined IC50 Values, Enabling Direct Translation from In Vitro to Rodent Models

RN-1734 demonstrates consistent and comparable antagonism of 4αPDD-mediated TRPV4 activation across human, mouse, and rat orthologs. The IC50 values are 2.3 µM for human TRPV4, 5.9 µM for mouse TRPV4, and 3.2 µM for rat TRPV4 [1]. While the more potent antagonist RN-9893 achieves sub-micromolar IC50 values (<0.12 µM for all three species), it lacks the extensive in vivo validation and characterized selectivity profile of RN-1734 [2]. This well-defined, moderate potency of RN-1734 allows for effective dose-ranging studies in both in vitro and in vivo rodent models without requiring significant potency adjustments between species.

Species Reactivity Cross-Species Pharmacology Translational Research Preclinical Models

RN-1734 Functionally Antagonizes TRPV4-Mediated Vasodilation Ex Vivo, a Property Shared by HC-067047 but at a Comparable Functional Concentration

In ex vivo rat cremaster arterioles, RN-1734 at 30 µM effectively blocks arteriolar dilation induced by the TRPV4 agonist GSK1016790A and increases myogenic tone [1][2]. This functional outcome is comparable to that of HC-067047, which also blocks GSK1016790A-induced vasodilation in a similar concentration range (10-30 µM) [3]. While HC-067047 is more potent in isolated cell assays (IC50 ~0.048 µM vs. 2.3 µM for RN-1734), both compounds achieve functional TRPV4 blockade at similar concentrations in this ex vivo vascular model, suggesting that the high cellular potency of HC-067047 may not directly translate to a proportionally higher functional potency in complex tissue preparations.

Vascular Biology Ex Vivo Pharmacology Myogenic Tone Endothelial Function

RN-1734 Demonstrates In Vivo Neuroprotective and Anti-Inflammatory Efficacy, Validating Its Utility as a Pharmacological Probe

In a cuprizone-induced mouse model of demyelination, systemic administration of RN-1734 (specific dose not detailed in abstract) significantly alleviated demyelination and reduced glial activation, as well as the production of tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β), without altering the number of olig2-positive cells [1]. In vitro, 10 µM RN-1734 reduced GSK1016790A-induced increases in glycine-activated current (IGly) from 34.5% to 0.97% in mouse hippocampal neurons [2]. While other TRPV4 antagonists like GSK2193874 and HC-067047 have demonstrated efficacy in various pain and inflammation models, RN-1734 is specifically validated in this widely used CNS demyelination model, providing a distinct, peer-reviewed dataset for neuroinflammation research [3].

Neuroinflammation In Vivo Pharmacology Demyelination Cytokine Modulation

RN-1734 Inhibits Both Ligand- and Hypotonicity-Induced TRPV4 Activation, Providing a Broader Functional Blockade Than Some Alternative Probes

A key differentiating feature of RN-1734 is its ability to completely inhibit TRPV4 activation by two distinct stimuli: the synthetic ligand 4αPDD and hypotonicity-induced cell swelling [1]. This dual inhibition is not universally observed among TRPV4 antagonists. For instance, the antagonist GSK2193874 is a potent blocker of ligand-induced activation but its effect on hypotonicity-induced activation is less well characterized in the primary literature [2]. In contrast, RN-1734 is explicitly documented to antagonize both gating modalities, which are mediated by distinct structural domains of the channel [1]. This property makes RN-1734 a more versatile tool for studying the channel's polymodal gating mechanisms.

Channel Gating Mechanosensation Osmosensing TRPV4 Pharmacology

RN-1734 (CAS 946387-07-1) Application Scenarios: Validated Research Uses for Maximizing Experimental Impact


Neuroinflammation & Demyelination Research: Validated In Vivo Efficacy in a Standard Model

RN-1734 is an ideal tool for studies investigating the role of TRPV4 in central nervous system (CNS) inflammation, particularly those utilizing the cuprizone-induced mouse model of demyelination. The compound has demonstrated significant in vivo efficacy in this model, alleviating demyelination and reducing pro-inflammatory cytokines TNF-α and IL-1β without affecting oligodendrocyte precursor cell numbers [1]. This established dataset provides a robust foundation for experimental design and result interpretation, a level of validation that is not uniformly available for other TRPV4 antagonists in this specific disease context [2]. Researchers can confidently employ RN-1734 to explore TRPV4's contribution to microglial activation, oligodendrocyte apoptosis, and the NF-κB signaling pathway in demyelinating disorders.

Vascular & Endothelial Biology: A Validated Ex Vivo Probe for Arteriolar Tone Regulation

For investigations into TRPV4-mediated regulation of vascular tone, RN-1734 serves as a reliable ex vivo pharmacological probe. Its efficacy in blocking agonist-induced vasodilation and increasing myogenic tone in isolated rat cremaster arterioles at a concentration of 30 µM is well-documented [3][4]. This ex vivo functional validation, coupled with its established selectivity profile over other TRP channels that can influence vascular function (e.g., TRPV1, TRPM8), makes RN-1734 a superior choice for experiments designed to dissect the specific contribution of endothelial TRPV4 to blood flow regulation. While more potent antagonists exist, RN-1734's functional efficacy in this tissue preparation is comparable, offering a balanced and peer-reviewed tool for pressure myography studies [5].

TRPV4 Channel Gating & Biophysics: Probing Ligand- and Mechano-Gating Mechanisms

RN-1734 is a uniquely suited tool for electrophysiological and biophysical studies aimed at understanding TRPV4's polymodal gating. Its proven ability to completely block both 4αPDD-induced (ligand-gated) and hypotonicity-induced (mechano-gated) activation provides a distinct advantage over probes that may preferentially inhibit one gating mode [6]. This dual antagonism allows researchers to investigate the structural and functional interplay between the channel's distinct activation domains. Furthermore, its well-characterized selectivity against TRPV1, TRPV3, and TRPM8 ensures that observed currents or calcium signals can be more directly attributed to TRPV4 in heterologous expression systems or native cells where these channels may be co-expressed .

Comparative Pharmacology & Chemical Biology: Benchmarking Novel TRPV4 Probes

Due to its extensive characterization and commercial availability, RN-1734 serves as an essential reference compound for the development and validation of novel TRPV4 antagonists. Its well-defined potency across human, mouse, and rat orthologs (IC50 = 2.3, 5.9, and 3.2 µM, respectively) and its selectivity profile (IC50 >30 µM for TRPV3 and TRPM8, >100 µM for TRPV1) provide a reliable benchmark for head-to-head comparisons with newly synthesized or discovered inhibitors [7]. Researchers can use RN-1734 as a positive control to calibrate assays, confirm target engagement, and contextualize the efficacy and selectivity of their novel compounds against a widely recognized industry and academic standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for RN-1734

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.